but-2-ene-1-sulfonyl chloride
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Overview
Description
But-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C4H7ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a butene backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
But-2-ene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of but-2-ene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors. This method allows for precise control over reaction parameters, improving yield and safety. The process involves the oxidative chlorination of disulfides and thiols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) .
Chemical Reactions Analysis
Types of Reactions
But-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as water, alcohols, phenols, and amines to form sulfonic acids, sulfonates, and sulfonamides .
Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion.
Catalysts: Photocatalysts like potassium poly(heptazine imide) (K-PHI) can be used to control the reaction pathways .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .
Scientific Research Applications
But-2-ene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide motifs.
Biology and Medicine: Sulfonyl chlorides are key intermediates in the synthesis of pharmaceuticals, including antibiotics and other therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and materials science .
Mechanism of Action
The mechanism of action of but-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile and reaction conditions. The process often involves multi-electron transfer and can be influenced by the presence of catalysts like K-PHI .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride
- Methanesulfonyl chloride
- Tosyl chloride
Uniqueness
But-2-ene-1-sulfonyl chloride is unique due to its butene backbone, which provides different reactivity compared to aromatic sulfonyl chlorides like benzenesulfonyl chloride. Its aliphatic nature allows for different applications and reaction pathways, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C4H7ClO2S |
---|---|
Molecular Weight |
154.62 g/mol |
IUPAC Name |
but-2-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3 |
InChI Key |
ZJAOQAVOWVZRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCS(=O)(=O)Cl |
Origin of Product |
United States |
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